

# Early Clinical Studies of Phenoxypropazine: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Phenoxypropazine**, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] Despite initial promising results in treating depressive disorders, it was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] This technical guide provides a comprehensive overview of the early clinical studies of **phenoxypropazine**, focusing on quantitative data, experimental protocols, and the drug's mechanism of action.

#### **Core Clinical Data**

The initial clinical evaluation of **phenoxypropazine** in the early 1960s consisted of several small-scale studies to assess its efficacy and safety in patients with depression. The following tables summarize the key quantitative data extracted from these pioneering trials.

### **Table 1: Patient Demographics and Study Design**



| Study                            | Patient<br>Population                                                              | Number of<br>Patients                             | Study Duration | Dosage                                                                |
|----------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------|----------------|-----------------------------------------------------------------------|
| Leahy, Rose, &<br>Plowman (1963) | Female inpatients with depression (endogenous and reactive)                        | 35                                                | 4 weeks        | Not specified                                                         |
| Imlah (1963)                     | Outpatients with depression                                                        | 24                                                | Not specified  | Starting dose of 10 mg twice daily                                    |
| Rose, Leahy, &<br>Plowman (1963) | Hospitalized patients with primary depressive disorders                            | 78 (Phenoxypropazi ne and Amitriptyline groups)   | Not specified  | Not specified                                                         |
| McWhinney &<br>Morrell (1965)    | Patients with<br>mild endogenous<br>depression in a<br>general practice<br>setting | 27 (14 on<br>phenoxypropazin<br>e, 13 on placebo) | 4 weeks        | 10 mg twice daily<br>for the first week,<br>then 15 mg twice<br>daily |

**Table 2: Efficacy and Patient Outcomes** 



| Study                            | Assessment<br>Criteria                                   | Phenoxypropa<br>zine Group                                                   | Control Group<br>(Placebo or<br>Amitriptyline)                   | Key Findings                                                                                                  |
|----------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Leahy, Rose, &<br>Plowman (1963) | Clinical<br>improvement                                  | 22 of 35 patients<br>showed<br>improvement                                   | Not applicable                                                   | Phenoxypropazin e appeared to be an effective antidepressant.                                                 |
| Imlah (1963)                     | Clinical<br>improvement                                  | 16 of 20 patients<br>who completed<br>the study<br>showed a good<br>response | Not applicable                                                   | The drug was effective in a significant proportion of outpatients.                                            |
| Rose, Leahy, &<br>Plowman (1963) | Clinical response                                        | Most patients responded well                                                 | No significant difference in outcome between the two drug groups | Phenoxypropazin e was considered to be of equal effectiveness to amitriptyline.                               |
| McWhinney &<br>Morrell (1965)    | Mean improvement in Hamilton Rating Scale for Depression | 11.1                                                                         | 5.8                                                              | The difference in improvement between phenoxypropazin e and placebo was statistically significant (P < 0.05). |

## **Experimental Protocols**

The methodologies employed in these early studies were foundational to the understanding of **phenoxypropazine**'s clinical profile.

## Leahy, Rose, & Plowman (1963): A Preliminary Study



- Objective: To conduct a preliminary assessment of the antidepressant effects of phenoxypropazine.
- Methodology: 35 female inpatients diagnosed with either endogenous or reactive depression
  were treated with **phenoxypropazine** for four weeks. The primary outcome was clinical
  observation of improvement in depressive symptoms. The specific dosage was not detailed
  in the available summary.

#### Imlah (1963): A Preliminary Report

- Objective: To evaluate the efficacy of **phenoxypropazine** in an outpatient setting.
- Methodology: 24 outpatients with depression were initiated on a 10 mg twice-daily dose of phenoxypropazine. The clinical response was monitored, with 20 patients completing the study.

#### Rose, Leahy, & Plowman (1963): A Comparative Study

- Objective: To compare the antidepressant efficacy of phenoxypropazine with that of amitriptyline.
- Methodology: 78 hospitalized patients with primary depressive disorders were allocated to receive either **phenoxypropazine** or amitriptyline. The study aimed to determine if there was a significant difference in the clinical outcomes between the two treatment groups.

## McWhinney & Morrell (1965): A Controlled Trial in General Practice

- Objective: To assess the efficacy of phenoxypropazine in the treatment of mild endogenous depression in a general practice setting through a controlled trial.
- Methodology: This was a double-blind, placebo-controlled trial. 27 patients were randomly assigned to receive either phenoxypropazine (n=14) or a placebo (n=13) for four weeks. The dosage for the phenoxypropazine group was 10 mg twice daily for the first week, increased to 15 mg twice daily for the subsequent three weeks. The Hamilton Rating Scale for Depression was used to measure changes in depressive symptoms.



#### **Mechanism of Action and Signaling Pathway**

**Phenoxypropazine** functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. By inhibiting MAO, **phenoxypropazine** increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.



Click to download full resolution via product page

Caption: Mechanism of action of **Phenoxypropazine** as a non-selective MAO inhibitor.

#### **Adverse Effects and Withdrawal**

The early clinical studies reported a range of side effects associated with **phenoxypropazine** treatment. The most commonly observed adverse effects included:

- Ankle edema
- Dizziness
- Dry mouth



- Blurred vision
- Constipation
- Difficulty with micturition
- Impotence

The most significant concern that ultimately led to the withdrawal of **phenoxypropazine** was its potential for hepatotoxicity. Reports from the 1960s include at least two fatal cases of acute liver failure associated with the drug. However, the precise incidence of liver damage in the broader patient population treated with **phenoxypropazine** during its time on the market is not well-documented in the available literature.

#### Conclusion

The early clinical studies of **phenoxypropazine** demonstrated its potential as an effective antidepressant, comparable in efficacy to amitriptyline in one study. However, its use was ultimately curtailed by a significant risk of severe liver toxicity. This historical perspective on **phenoxypropazine** serves as a crucial reminder of the importance of thorough safety evaluations in drug development and the delicate balance between therapeutic benefit and potential harm. The irreversible and non-selective nature of its MAO inhibition, while effective, likely contributed to its challenging side effect profile. These pioneering studies, despite their limitations by modern standards, laid the groundwork for the development of safer and more selective antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phenoxypropazine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Early Clinical Studies of Phenoxypropazine: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b154385#early-clinical-studies-of-phenoxypropazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com